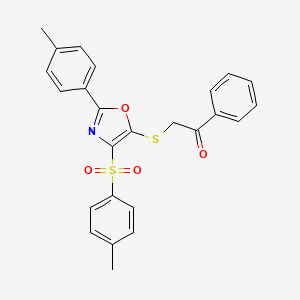
1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is a complex organic compound. However, there is limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides a similar compound, “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not readily available in the literature. However, a related compound, “1-phenyl-2-(phenylamino) ethanone”, has been synthesized and used as a core structure in the development of MCR-1 inhibitors2.Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For the similar compound “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, the linear formula is C15H14O21. However, the specific molecular structure of “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is not readily available.Chemical Reactions Analysis
The chemical reactions involving “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not explicitly mentioned in the literature. However, phenols, which are structurally similar, can undergo several types of reactions, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, melting point, boiling point, solubility, and other characteristics. For the similar compound “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, the molecular weight is 226.2781. However, the specific physical and chemical properties of “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not readily available.Safety And Hazards
The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is not readily available. However, it’s worth noting that all chemicals should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not explicitly mentioned in the literature. However, the emergence of novel psychoactive substances (NPS) has been a continuous and evolving problem for more than a decade. Synthetic cathinones, which are structurally similar to the compound , are one of the most numerous and widespread groups among NPS4. Therefore, it is important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented4.
Eigenschaften
IUPAC Name |
2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S2/c1-17-8-12-20(13-9-17)23-26-24(32(28,29)21-14-10-18(2)11-15-21)25(30-23)31-16-22(27)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNINOVRUZPLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

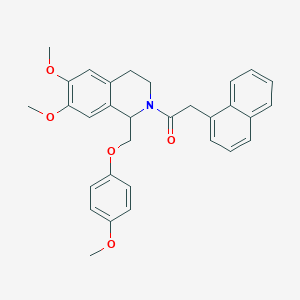
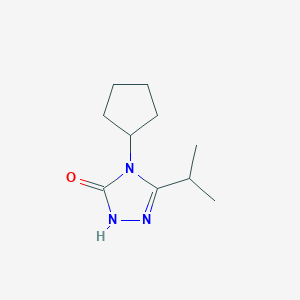
![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
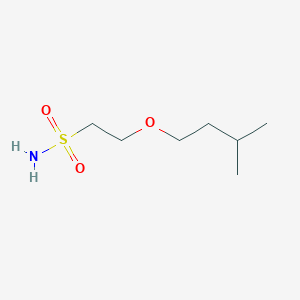

![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)
![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)
![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)
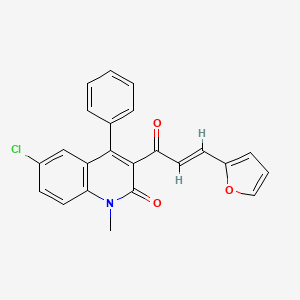
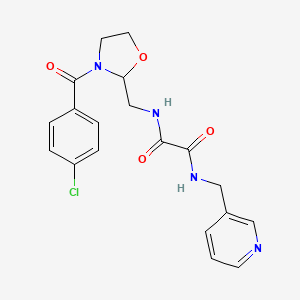
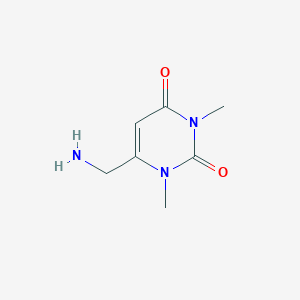
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
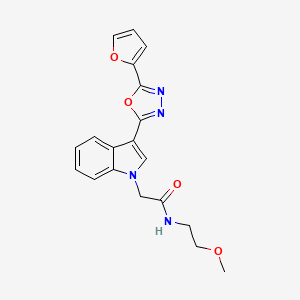
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)